molecular formula C12H16O2 B15290175 (S)-4-(p-Tolyl)valeric Acid

(S)-4-(p-Tolyl)valeric Acid

Cat. No.: B15290175
M. Wt: 192.25 g/mol
InChI Key: WSXBHPNNXXHZAP-JTQLQIEISA-N
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Description

(S)-4-(p-Tolyl)valeric Acid is an organic compound with the molecular formula C12H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a valeric acid backbone with a p-tolyl group attached to the fourth carbon atom. The (S) designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(p-Tolyl)valeric Acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor molecule, such as 4-(p-Tolyl)pent-4-enoic acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to optimize yield and efficiency. The choice of catalyst and reaction conditions is critical to ensure the desired stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(p-Tolyl)valeric Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases, such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH), and elevated temperatures.

Major Products Formed

    Oxidation: Aldehydes, ketones, or carboxylic acid derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-(p-Tolyl)valeric Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(p-Tolyl)valeric Acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the context and the specific biological activity being studied.

Comparison with Similar Compounds

(S)-4-(p-Tolyl)valeric Acid can be compared to other similar compounds, such as:

    4-(p-Tolyl)butyric Acid: Similar structure but with a shorter carbon chain.

    4-(p-Tolyl)hexanoic Acid: Similar structure but with a longer carbon chain.

    4-(p-Tolyl)valeric Acid ®: The enantiomer of this compound with opposite stereochemistry.

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its enantiomer or other structurally similar compounds.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(4S)-4-(4-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H16O2/c1-9-3-6-11(7-4-9)10(2)5-8-12(13)14/h3-4,6-7,10H,5,8H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

WSXBHPNNXXHZAP-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC(=O)O

Origin of Product

United States

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